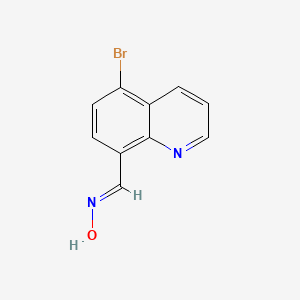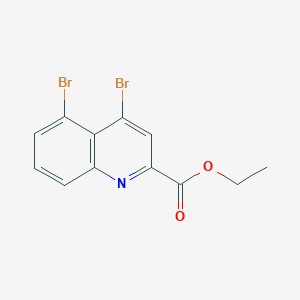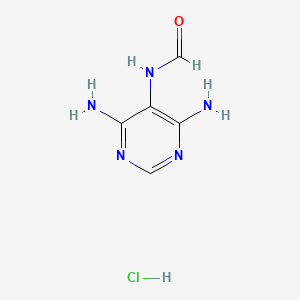
4,6-Diamino-5-(formylamino)pyrimidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Diamino-5-(formylamino)pyrimidine hydrochloride is an organic compound with the molecular formula C5H7N5O·HCl. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diamino-5-(formylamino)pyrimidine hydrochloride typically involves the reaction of 2-amino-4,6-dimethylpyrimidine with formyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more complex processes, including the use of catalysts and specific reaction conditions to optimize yield and purity. For example, the use of guanidine hydrochloride in a sodium methylate solution, followed by the addition of dimethyl malonate, can lead to the formation of intermediate products that are further processed to obtain this compound .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Diamino-5-(formylamino)pyrimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert it into other derivatives with different functional groups.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of different pyrimidine derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
4,6-Diamino-5-(formylamino)pyrimidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound plays a role in the study of DNA and RNA, particularly in understanding the effects of oxidative stress on nucleic acids
Medicine: Research has shown its potential in studying neurodegenerative diseases like Alzheimer’s disease, where oxidative DNA damage is a significant factor
Industry: It is used in the production of various pharmaceuticals and biochemical reagents
Wirkmechanismus
The mechanism of action of 4,6-Diamino-5-(formylamino)pyrimidine hydrochloride involves its interaction with nucleic acids. It can form pairs with all four canonical nucleic acid bases in the absence of an external field. in the presence of an external field, its mispairing abilities become insignificant, and it forms the most stable dimers with thymine . This interaction is crucial in understanding its role in DNA damage and repair processes, particularly in the context of oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Diaminopyrimidine: A simpler derivative without the formylamino group.
5-Formylamino-2,4,6-triaminopyrimidine: Contains additional amino groups, making it more reactive.
2,4-Diamino-6-hydroxypyrimidine: Contains a hydroxyl group instead of a formylamino group
Uniqueness
4,6-Diamino-5-(formylamino)pyrimidine hydrochloride is unique due to its specific structure, which allows it to interact with nucleic acids in a distinct manner. Its ability to form stable dimers with thymine under certain conditions sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C5H8ClN5O |
|---|---|
Molekulargewicht |
189.60 g/mol |
IUPAC-Name |
N-(4,6-diaminopyrimidin-5-yl)formamide;hydrochloride |
InChI |
InChI=1S/C5H7N5O.ClH/c6-4-3(10-2-11)5(7)9-1-8-4;/h1-2H,(H,10,11)(H4,6,7,8,9);1H |
InChI-Schlüssel |
FQEINBOKAZTOTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C(C(=N1)N)NC=O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



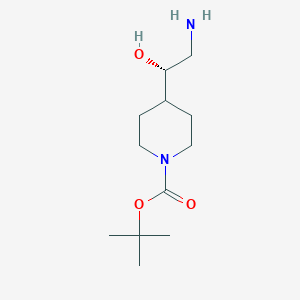
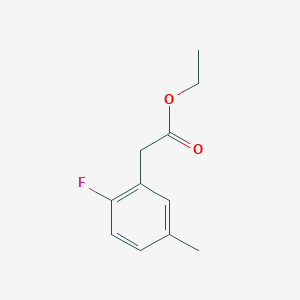
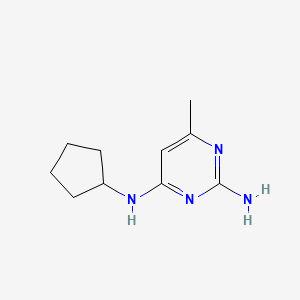
![4'-(Ethoxycarbonyl)-[2,2'-bipyridine]-4-carboxylic acid](/img/structure/B12954682.png)
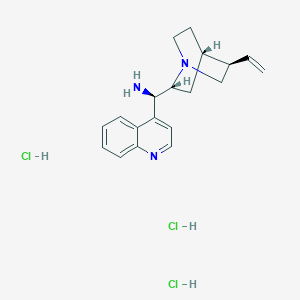
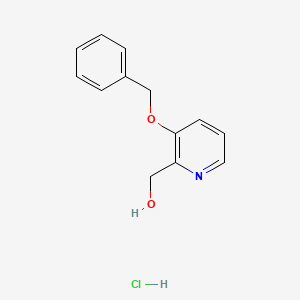
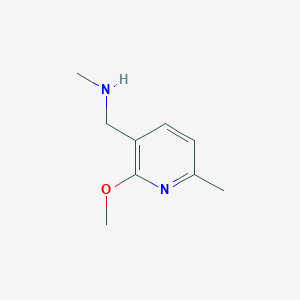
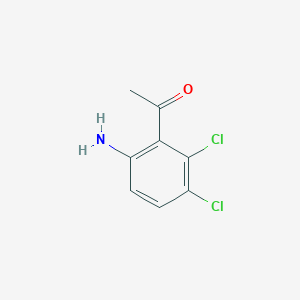
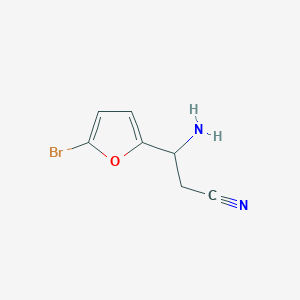
![5-Oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12954728.png)
